
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate): is a complex organic compound with the molecular formula C46H91NO5 and a molecular weight of 738.21 g/mol . This compound is characterized by its unique structure, which includes a hydroxybutyl group, an azanediyl linkage, and two butyloctanoate ester groups.
Méthodes De Préparation
The synthesis of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) involves multiple steps, typically starting with the preparation of the hydroxybutyl and nonane-9,1-diyl intermediates. These intermediates are then linked through an azanediyl group, followed by esterification with butyloctanoic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Analyse Des Réactions Chimiques
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, potentially yielding alcohols or amines.
Applications De Recherche Scientifique
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of lipid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis, releasing active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) include:
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexanoate): This compound has a similar structure but with hexanoate ester groups instead of butyloctanoate.
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decanoate): This variant contains decanoate ester groups.
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octanoate): This compound features octanoate ester groups.
The uniqueness of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for particular applications .
Propriétés
Formule moléculaire |
C46H91NO5 |
|---|---|
Poids moléculaire |
738.2 g/mol |
Nom IUPAC |
9-[9-(2-butyloctanoyloxy)nonyl-(4-hydroxybutyl)amino]nonyl 2-butyloctanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-25-35-43(33-11-7-3)45(49)51-41-31-23-19-15-17-21-27-37-47(39-29-30-40-48)38-28-22-18-16-20-24-32-42-52-46(50)44(34-12-8-4)36-26-14-10-6-2/h43-44,48H,5-42H2,1-4H3 |
Clé InChI |
FDOXDEFUYQWIRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


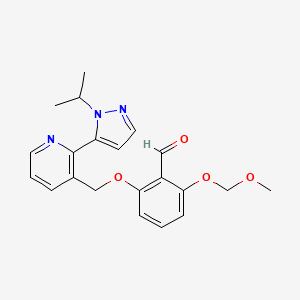

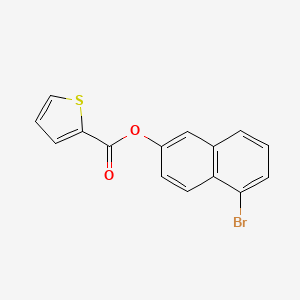
![[3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol](/img/structure/B13365131.png)
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365134.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide](/img/structure/B13365139.png)

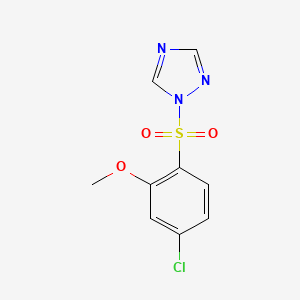
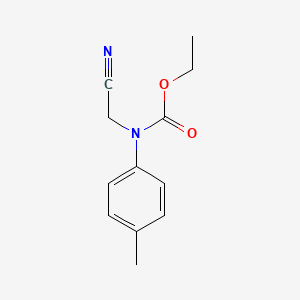
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13365149.png)
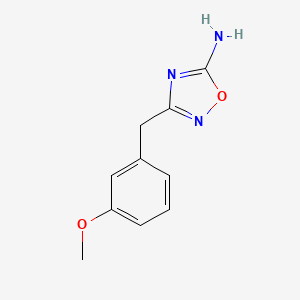
![4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13365157.png)
![6-[(2-Chlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365164.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365165.png)
